Acenaphthylene
Description
This compound is a ortho- and peri-fused tricyclic hydrocarbon that occurs in coal tar. It is an ortho- and peri-fused polycyclic arene, a member of acenaphthylenes and an ortho- and peri-fused tricyclic hydrocarbon.
This compound has been reported in Arctostaphylos uva-ursi, Tuber borchii, and Artemisia capillaris with data available.
This compound is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acenaphthylene | |
|---|---|---|
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InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |
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InChI Key |
HXGDTGSAIMULJN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
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Molecular Formula |
C12H8 | |
| Record name | ACENAPHTHYLENE | |
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Related CAS |
25036-01-5 | |
| Record name | Polyacenaphthylene | |
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DSSTOX Substance ID |
DTXSID3023845 | |
| Record name | Acenaphthylene | |
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Molecular Weight |
152.19 g/mol | |
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Physical Description |
Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |
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Boiling Point |
509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |
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Flash Point |
122.0 °C (251.6 °F) - closed cup | |
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Solubility |
Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |
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Density |
0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |
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Vapor Pressure |
0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |
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Color/Form |
Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |
CAS No. |
208-96-8, 34493-60-2 | |
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Melting Point |
200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |
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Synthetic Methodologies and Derivatization Strategies for Acenaphthylene
Dehydrogenation Processes for Acenaphthylene Production from Acenaphthene (B1664957)
The primary industrial method for producing this compound is through the dehydrogenation of acenaphthene, which is readily available from coal tar. wikipedia.orgtpsgc-pwgsc.gc.ca This process involves the removal of two hydrogen atoms from the five-membered ring of acenaphthene to introduce a double bond.
Vapour phase catalytic dehydrogenation is the most common and efficient method for the large-scale production of this compound. wikipedia.orgnih.gov This process involves passing acenaphthene vapor over a heated catalyst bed. Research has shown that high yields of this compound, in the range of 92-93%, can be achieved through this method. bac-lac.gc.caresearchgate.net The use of steam as a diluent for the acenaphthene vapor has been found to be particularly beneficial to the reaction. researchgate.net
Several catalyst systems have been investigated for this process. An early example used a catalyst composed of 90% alumina (B75360) and 10% manganese dioxide at temperatures between 450°C and 480°C, achieving a 70% yield. bac-lac.gc.ca Other studies have explored different catalysts and conditions to optimize the conversion and selectivity. The choice of catalyst is crucial as it can influence the formation of by-products such as naphthalene (B1677914) and α-methylnaphthalene under certain operational conditions. researchgate.net Supported platinum catalysts are also effective for the dehydrogenation of hydroaromatic compounds. acs.org
Table 1: Catalysts and Conditions for Vapour Phase Dehydrogenation of Acenaphthene
| Catalyst System | Temperature (°C) | Diluent | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 90% Alumina, 10% Manganese Dioxide | 450-480 | Air | 70 | bac-lac.gc.ca |
| Various (unspecified) | Not specified | Steam | 92-93 | bac-lac.gc.caresearchgate.net |
| Li₂CO₃-doped Pt-Al₂O₃ | 380 | None specified | Not quantified | acs.org |
Targeted Synthesis of this compound Derivatives
The double bond in the five-membered ring of this compound and the aromatic naphthalene core provide multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives.
Alkylation of this compound can introduce alkyl groups at various positions. Reductive alkylation using methyl iodide is one method to introduce a methyl group at the 1-position of the acenaphthene skeleton, which can then be oxidized to the corresponding this compound, though this oxidation can produce side products. universiteitleiden.nl A more controlled synthesis of 1-methylthis compound (B15367223) involves the cyclization of naphthalene-1-acetic acid, followed by reaction with methyllithium. universiteitleiden.nl Friedel-Crafts alkylation of the related compound naphthalene at low temperatures typically yields the 1-alkylated product. iptsalipur.org The synthesis of 1,2-dihydro-1,2-dimethyl-acenaphthylene involves the reduction of this compound followed by alkylation. ontosight.ai
Halogenation introduces one or more halogen atoms onto the this compound structure. The positions most susceptible to substitution on the acenaphthene ring are the 3 and 5 positions. bac-lac.gc.ca Direct bromination of this compound can yield 1,2-dibromoacenaphthene. bac-lac.gc.ca Alternatively, the halogenation of acenaphthene, the saturated precursor, has been shown to yield derivatives with the halogen primarily in the naphthalene nucleus, predominantly at the 5-position. bac-lac.gc.ca Subsequent dehydrogenation can then produce the 5-halothis compound derivative. The synthesis of 5,6-diaminothis compound, for example, involves a sequence of nitration of acenaphthene, followed by bromination, elimination to form the double bond, and finally reduction. thieme-connect.com
Reduction of this compound is a common derivatization strategy. Catalytic hydrogenation readily reduces the double bond of the ethylene (B1197577) bridge to yield the more saturated compound, acenaphthene. wikipedia.org Chemical reduction using alkali metals like sodium or potassium can afford the radical anion, sodium or potassium acenaphthalenide. wikipedia.org This radical anion is a strong reducing agent. wikipedia.org The reduction of dinitrothis compound to diaminothis compound has been successfully achieved using sodium dithionite, which selectively reduces the nitro groups while leaving the reactive double bond intact. thieme-connect.com This was found to be a superior method compared to others that also reduced the double bond. thieme-connect.com
Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. Recent research has focused on using these methods to synthesize this compound-fused heteroarenes. nih.govnih.gov One efficient strategy involves a palladium-catalyzed cascade reaction that begins with a Suzuki-Miyaura cross-coupling between a 1,8-dihalonaphthalene and a heteroarylboronic acid or ester. nih.govnih.gov This is followed by an intramolecular C-H arylation under the same reaction conditions to form the fused five-membered ring, yielding the final heterocyclic fluoranthene (B47539) analogue. nih.govnih.gov This method allows for the synthesis of this compound fused with a variety of five- and six-membered heterocycles, including thiophene, furan, pyrazole, and pyridine, in good to high yields (45–90%). nih.govnih.gov
Another approach is the palladium-catalyzed annulation of 1,8-dibromonaphthalene (B102958) with internal alkynes to produce 1,2-disubstituted acenaphthylenes in moderate to good yields. thieme-connect.com This method avoids the need for organometallic reagents. thieme-connect.com These advanced synthetic strategies open pathways to novel polycyclic aromatic compounds with unique electronic and photophysical properties. researchgate.netresearchgate.net
Table 2: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives
| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1,8-Dihalonaphthalenes, Heteroarylboronic acids/esters | Pd catalyst | This compound-fused heteroarenes | 45-90 | nih.govnih.gov |
| 1,8-Dibromonaphthalene, Internal alkyne | Pd catalyst | 1,2-Disubstituted acenaphthylenes | Moderate to good | thieme-connect.com |
| 1,8-Dibromonaphthalene, Naphthylboronic ester | Pd(dppf)Cl₂·CH₂Cl₂ | Tetramethoxybenzo[j]fluoranthene derivative | 52 | researchgate.net |
Palladium-Catalyzed Reaction Cascades for Fused Heteroarenes
Suzuki–Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of this compound-based structures. A particularly effective strategy involves a palladium-catalyzed cascade reaction that begins with a Suzuki-Miyaura coupling. beilstein-journals.orgresearchgate.net This process typically pairs 1,8-dihalonaphthalenes with a variety of arylboronic acids or esters. beilstein-journals.orgnih.gov For instance, 1,8-diiodonaphthalene (B175167) has been successfully coupled with a broad range of arylboronic acids and esters to produce substituted fluoranthenes in good to high yields. nih.gov This method has been applied to synthesize 1,2-diaryl-substituted this compound derivatives, which are valuable precursors for more complex molecules. researchgate.net The versatility of the Suzuki-Miyaura coupling allows for the introduction of diverse aryl groups onto the this compound scaffold, enabling the fine-tuning of its electronic and photophysical properties. researchgate.net
The efficiency of this reaction is demonstrated in the synthesis of this compound-fused heteroarenes. The initial Suzuki-Miyaura cross-coupling is followed by a subsequent intramolecular C–H arylation under the same reaction conditions, leading to the final product in a one-pot process. beilstein-journals.orgresearchgate.net This cascade approach is highly efficient for creating heterocyclic fluoranthene analogues. beilstein-journals.orgbeilstein-journals.org
Intramolecular C–H Arylation
Intramolecular C–H arylation serves as a powerful subsequent step in cascade reactions initiated by Suzuki-Miyaura coupling for the synthesis of this compound-fused systems. beilstein-journals.orgresearchgate.netnih.gov This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond, effectively cyclizing the intermediate generated from the initial cross-coupling to form the fluoranthene core. beilstein-journals.org The cascade process, combining Suzuki-Miyaura coupling with intramolecular C–H arylation, allows for the synthesis of a wide array of this compound-fused heteroarenes, including those containing thiophene, furan, pyrazole, pyridine, and pyrimidine (B1678525) rings, with yields ranging from 45–90%. beilstein-journals.orgresearchgate.netnih.gov
This methodology has proven effective with both heteroarylboronic acids and various boronic esters as coupling partners. beilstein-journals.orgresearchgate.net For example, the reaction between 1,8-diiodonaphthalene and thiophene-3-ylboronic acid derivatives proceeds smoothly to afford the corresponding this compound-fused thiophene. beilstein-journals.org The method's utility was further showcased in a concise, four-step formal total synthesis of the fungal natural product bulgarein. researchgate.net
Table 1: Synthesis of this compound-Fused Heteroarenes via Pd-Catalyzed Suzuki–Miyaura/C–H Arylation Cascade beilstein-journals.orgresearchgate.net
| 1,8-Dihalonaphthalene | (Hetero)arylboronic Acid/Ester | Resulting Heterocyclic Fluoranthene Analogue | Yield (%) |
| 1,8-Diiodonaphthalene | Thiophene-3-ylboronic acid | Acenaphtho[1,2-b]thiophene | 75 |
| 1,8-Diiodonaphthalene | Furan-3-ylboronic acid | Acenaphtho[1,2-b]furan | 71 |
| 1,8-Diiodonaphthalene | 1-Phenyl-1H-pyrazole-4-boronic acid | 7-Phenyl-7H-acenaphtho[1,2-c]pyrazole | 90 |
| 1,8-Diiodonaphthalene | Pyridin-4-ylboronic acid | Benzo[l]acephenanthrylene (Azafluoranthene) | 65 |
| 1,8-Diiodonaphthalene | Benzofuran-2-ylboronic acid | Acenaphtho[1,2-b]benzofuran | 55 |
| 1,8-Dibromonaphthalene | 2,4-Dimethoxyphenylboronic acid | 8,9-Dimethoxybenzo[j]fluoranthene | 52 |
Synthesis of Spiro this compound Heterocycles via Multicomponent Reactions
Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of complex spiro this compound heterocycles from simple starting materials in a single step. researchgate.netdntb.gov.ua Acenaphthenequinone (B41937) is a key building block in these reactions, reacting with various substrates to form diverse spiro compounds. researchgate.netresearchgate.net These reactions are prized for their atom economy, high yields, and often environmentally friendly conditions. researchgate.netcbijournal.com
One common approach is the 1,3-dipolar cycloaddition reaction, which is a three-component process used to generate structurally complex and biologically active spiro-heterocycles. researchgate.net For example, the reaction of acenaphthenequinone, primary amines, and β-nitrostyrenes can produce spiro[this compound-1,2′-pyrrolidine]-2-one derivatives. researchgate.net Another prominent example is the four-component reaction of acenaphthenequinone, hydrazine, an acetylenedicarboxylate, and malononitrile, which yields spiro[acenaphthyl-3,4'-pyrano[2,3-c]pyrazoles]. rhhz.net The development of ultrasound-promoted MCRs in aqueous media further enhances the sustainability of these synthetic routes. cbijournal.com
Table 2: Examples of Multicomponent Reactions for Spiro this compound Synthesis
| Starting Materials | Key Reaction Type | Resulting Spiro Heterocycle | Reference |
| Acenaphthenequinone, Anilines, 3-Mercaptopropionic acid | Three-component condensation | Spiro[this compound-thiazine]diones | cbijournal.com |
| Acenaphthenequinone, Hydrazine, Dimethyl acetylenedicarboxylate, Malononitrile | Four-component domino reaction | Spiro[acenaphthyl-3,4'-pyrano[2,3-c]pyrazoles] | rhhz.net |
| Acenaphthenequinone, Primary amines, β-Nitrostyrenes | [3+2] Cycloaddition | Spiro[this compound-1,2′-pyrrolidine]-2-ones | researchgate.net |
| Acenaphthenequinone, Pyrazolones/Barbituric acid, 1,1-Bis(methylthio)-2-nitroethene, Alkylamines | Four-component condensation | Spiropyrano this compound derivatives | researchgate.net |
Acenaphthenequinone as a Building Block in Synthesis
Acenaphthenequinone is a versatile and fundamental building block in organic synthesis, primarily due to the reactivity of its two carbonyl groups. researchgate.netresearchgate.net Its applications extend beyond MCRs to the synthesis of a wide range of derivatives. For instance, acenaphthenequinone can be readily prepared from 1-acenaphthenone (B129850) by oxidation with N-bromosuccinimide in dimethyl sulfoxide (B87167) in high yield. researchgate.net
The reactions of acenaphthenequinone are diverse:
Condensation Reactions: It undergoes condensation with amino acids to form 'NNOO' type tetradentate Schiff base ligands, which can then be complexed with metals like copper(II). derpharmachemica.com It also reacts with 4,4'4''-(1,3,5-triazine-2,4,6-triyl)trianiline to prepare photosensitive triazine-based covalent organic frameworks (COFs). researchgate.net
Reduction Reactions: As a consequence of its conjugated system, acenaphthenequinone is easily reduced. researchgate.net Clemmensen reduction with amalgamated zinc gives acenaphthene, while reduction in the presence of platinum in ethanol (B145695) yields a mixture of cis- and trans-acenaphthylenediols. researchgate.net
Rearrangement Reactions: Reaction with diazomethane (B1218177) can lead to ring expansion, and treatment of its cyanohydrin derivative with a base can cause a facile acyl rearrangement to form peri-ring-expanded naphthalides. researchgate.net
Acenaphthene-Based N-Heterocyclic Carbene Metal Complex Synthesis
Acenaphthene-based N-heterocyclic carbenes (NHCs), particularly those derived from bis(imino)acenaphthene (BIAN), are a privileged class of ligands in modern catalysis. dntb.gov.uaresearchgate.net These NHC-BIAN ligands combine the steric bulk of the acenaphthene backbone with the strong σ-donating properties of NHCs, leading to highly stable and active metal complexes. dntb.gov.uamdpi.com
The synthesis typically begins with the preparation of BIAN ligands, which are then reduced to the corresponding 1,2-diamines. acs.org A ring-closing reaction of the diamine with triethyl orthoformate in an acidic solution furnishes the imidazolinium salt, which is the direct precursor to the NHC ligand. acs.org Deprotonation of this salt in the presence of a metal source yields the desired NHC metal complex. rsc.org A variety of metal complexes have been synthesized, including those of palladium, nickel, gold, silver, and copper. mdpi.comacs.orgrsc.org These complexes, especially the PEPPSI-type palladium complexes, have demonstrated significant catalytic activity in cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. mdpi.com
Table 3: Acenaphthene-Based NHC Metal Complexes and Their Applications
| NHC Precursor Source | Metal | Resulting Complex Type | Catalytic Application | Reference |
| IPr(BIAN) Imidazolium Chloride | Silver (Ag) | [IPr(BIAN)]AgCl | Precursor for other metal complexes | rsc.org |
| IPr(BIAN) Imidazolium Chloride | Gold (Au) | [IPr(BIAN)]AuCl | Gold catalysis | rsc.org |
| IPr(BIAN) Imidazolium Chloride | Iridium (Ir) | [IPr(BIAN)]Ir(COD)Cl | Carbonylation reactions | rsc.org |
| BIAN-derived Imidazolinium Salt | Palladium (Pd) | PEPPSI-type NHC-BIAN-Pd | Suzuki and Buchwald-Hartwig cross-coupling | mdpi.com |
| BIANH₄-derived Imidazolinium Salt | Copper (Cu) | [Cu(NHC)] complexes | Hydrogenation reactions (potential) | acs.org |
Novel Synthetic Approaches and Catalyst Development
Recent advancements in the synthesis of this compound derivatives have focused on improving efficiency, selectivity, and sustainability. beilstein-journals.orgnih.gov The development of palladium-catalyzed cascade reactions that combine Suzuki-Miyaura coupling with C-H arylation represents a significant step forward, allowing for the construction of complex fused aromatic systems in a single pot. beilstein-journals.orgresearchgate.net
In the realm of catalyst development, significant efforts have been directed toward modifying the acenaphthene backbone of NHC-BIAN ligands. mdpi.com Introducing bulky groups or creating chiral versions of these ligands allows for fine-tuning of the catalyst's steric and electronic properties, which can enhance catalytic activity and enable enantioselective transformations. researchgate.netmdpi.com The heterogenization of these homogeneous catalysts onto solid supports is another area of active research, aiming to simplify catalyst recovery and reuse, which is a key principle of green chemistry. researchgate.net
Furthermore, novel approaches are emerging that align with green chemistry principles. researchgate.net The use of ultrasound irradiation to promote multicomponent reactions in water is one such example, offering an eco-friendly alternative to traditional methods that often require harsh conditions and organic solvents. cbijournal.com The development of polymer-supported catalysts, like PEG-OSO3H, which can act as both a Brønsted acid and a phase-transfer catalyst and is recyclable, also represents a sustainable approach to synthesis. cbijournal.com Additionally, photoredox catalysis is being explored as a modern tool for generating reactive intermediates under mild conditions for the synthesis of complex nitrogen-containing heterocycles. chinesechemsoc.org
Gas-Phase Atmospheric Reactions and Degradation Pathways
In the atmosphere, gaseous this compound undergoes degradation primarily through reactions with hydroxyl (OH) radicals and ozone (O3). nih.govresearchgate.net These reactions lead to the formation of a variety of oxygenated and nitrated products, contributing to the complex chemistry of atmospheric aerosols. researchgate.netresearchgate.net
Hydroxyl Radical (OH) Initiated Reactions
The reaction between this compound and the hydroxyl radical is a significant atmospheric loss process for this PAH. rsc.org Theoretical and experimental studies have shown that this reaction can proceed through two main pathways: hydrogen abstraction and hydroxyl addition. scirp.orgscirp.org The rate constant for the reaction of this compound with OH radicals has been measured to be (12.4 +/- 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 +/- 2 K. nih.gov
The abstraction of a hydrogen atom from the this compound molecule by an OH radical is a possible, though generally less favored, reaction pathway. scirp.orgiau.ir Theoretical studies have investigated the kinetics and mechanism of hydrogen abstraction from the four possible positions on the this compound molecule. iau.ir These studies indicate that hydrogen abstraction is an exergonic and exothermic process. iau.ir However, the branching ratios suggest that while products from abstraction at positions 2, 3, and 4 may be observed, this pathway is generally less significant than the addition pathway. iau.ir
The dominant reaction pathway for the OH-initiated oxidation of this compound is the addition of the hydroxyl radical to the carbon-carbon double bond in the five-membered ring. scirp.orgscirp.org This addition is an electrophilic process, and theoretical calculations have shown that the addition to the C1-site is the most energetically favorable, leading to the formation of an OH-acenaphthylene adduct. scirp.orgscirp.orgresearchgate.net This initial adduct can then undergo further reactions, including elimination or reaction with other atmospheric species. scirp.orgtaylorandfrancis.com
The OH-acenaphthylene adduct can undergo a series of complex reactions, including addition reactions with atmospheric molecules. scirp.org The formation of various products is dependent on the subsequent reaction pathways of this initial adduct.
The subsequent reactions of the OH-acenaphthylene adduct lead to a variety of degradation products. The formation mechanisms for several key products have been investigated:
Epoxides and 1-Acenaphthenone: The OH-acenaphthylene adduct can undergo further reactions to form epoxides or 1-acenaphthenone. scirp.orgscirp.org Theoretical studies suggest that the formation of 1-acenaphthenone is energetically more favorable than the formation of the corresponding epoxide. scirp.orgscirp.org The formation of 1-acenaphthenone involves a two-step process of H-atom migration followed by elimination. researchgate.netscirp.org
Dialdehydes and Other Ring-Opened Products: The major product identified from the OH radical-initiated reaction of this compound is a dialdehyde, which is a ring-opened product. nih.gov Specifically, naphthalene-1,8-dicarbaldehyde (B180751) is a major product observed in simulation chamber experiments. researchgate.net The formation of this and other dialdehydes proceeds through the reaction of the initial OH adduct with molecular oxygen, leading to the cleavage of the five-membered ring. scirp.org
Nitrothis compound: In the presence of nitrogen oxides (NOx), the OH-acenaphthylene adduct can react with nitrogen dioxide (NO2) to form nitrothis compound. scirp.orgscirp.org Theoretical studies indicate that the formation of nitrothis compound from the C1-site adduct is a favorable pathway. scirp.orgscirp.org
| Reactant | Reaction Type | Major Products Identified |
| This compound + OH radical | Hydroxyl Addition | Dialdehyde, Naphthalene-1,8-dicarbaldehyde, 1,8-Naphthalic anhydride (B1165640), 1-Acenaphthenone |
| This compound + OH radical/NO₂ | Hydroxyl Addition/Nitration | Nitrothis compound |
Table 1: Summary of major products from the OH-initiated reactions of this compound.
Ozonolysis Reactions
The ozonolysis of this compound proceeds via the Criegee mechanism, involving the initial addition of ozone to the double bond to form a primary ozonide. rsc.org This unstable intermediate rapidly decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. psu.edu
The major product observed in situ from the gas-phase reaction of ozone with this compound is a secondary ozonide. nih.gov This secondary ozonide is formed from the recombination of the Criegee intermediate and the carbonyl compound. researchgate.net
While the secondary ozonide is the primary product observed in the gas phase, its thermal decomposition during analysis can lead to the detection of other products. researchgate.net These breakdown products include:
Naphthalene-1,8-dicarbaldehyde researchgate.netnih.gov
1,8-Naphthalic anhydride researchgate.netnih.gov
Oxathis compound-2-one researchgate.netnih.gov
1-Naphthaldehyde researchgate.netnih.gov
2-Hydroxy-1-naphthaldehyde nih.gov
α-Hydroxyhydroperoxide nih.gov
The formation of these products from the breakdown of the secondary ozonide highlights the complexity of the ozonolysis reaction and the subsequent analytical challenges. researchgate.net
| Reactant | Reaction Type | Primary Product | Breakdown Products |
| This compound + O₃ | Ozonolysis | Secondary Ozonide | Naphthalene-1,8-dicarbaldehyde, 1,8-Naphthalic anhydride, Oxathis compound-2-one, 1-Naphthaldehyde, 2-Hydroxy-1-naphthaldehyde, α-Hydroxyhydroperoxide |
Table 2: Summary of products from the ozonolysis of this compound.
Nitrate (B79036) Radical (NO3) Reactions
The reaction of this compound with the nitrate radical (NO3) is a significant atmospheric loss process, particularly at night. cdnsciencepub.com Kinetic studies have determined the rate coefficients for these reactions. One study reported the rate constants for the gas-phase reactions of this compound with nitrate radicals at 296 ± 2 K. acs.org
The reaction is initiated by the addition of the NO3 radical to the double bond of the this compound molecule. copernicus.org This addition is expected to preferentially occur at the less substituted carbon atom of the double bond. copernicus.org The resulting nitrooxy peroxy radical can undergo further reactions with other atmospheric species like RO2 or HO2 radicals to form various products. copernicus.org These products can include hydroxy nitrates, ketone nitrates, and peroxy nitrates. copernicus.org In some cases, dimeric organic nitrates have been identified as major products in the particle phase. copernicus.org
Theoretical studies have been conducted to understand the mechanism of the NO3-initiated atmospheric oxidation of acenaphthene, a related compound, which provides insights into the potential pathways for this compound as well. cdnsciencepub.com These studies reveal several energetically favorable reaction pathways. cdnsciencepub.com
| Reactant | Radical | Temperature (K) | Rate Coefficient | Reference |
| This compound | NO3 | 296 ± 2 | Data not specified in snippet | acs.org |
Intramolecular Bond Cleavage Studies
Theoretical studies using ab-initio Density Functional Theory (DFT) have investigated the mechanisms of C-C bond cleavage in this compound. eurjchem.comresearchgate.net The cleavage of a C-C bond in the five-membered ring is proposed to proceed through a singlet aromatic transition state via a disrotatory ring-opening reaction. eurjchem.comresearchgate.net This process is often followed by a sigmatropic hydrogen atom shift, leading to the formation of various moieties such as methylene (B1212753) (-CH2), acetylenyl, allenyl, or butadienyl groups in the final product. eurjchem.comresearchgate.net
The calculated activation energies for the C-C ring opening are in the range of 164-236 kcal/mol, with reaction energies between 52 and 193 kcal/mol. eurjchem.com Thermal decomposition studies, using semi-empirical methods, also suggest that the preferred reaction paths for this compound lead to the formation of acetylene (B1199291) as a final product. yu.edu.jo These studies identify the cleavage of the C1-C2 bond as a key initial step in some decomposition pathways. scispace.com
The cleavage of C-H bonds in this compound has also been studied theoretically. eurjchem.com The calculated reaction energies for C-H bond cleavage are reported to be in the range of 117-122 kcal/mol. eurjchem.com The corresponding activation energies for these processes are calculated to be between 147 and 164 kcal/mol. eurjchem.com In the context of reactions with transition metal clusters, intramolecular C-H bond cleavage has been observed, leading to the activation of the this compound molecule. researchgate.net
| Bond Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Method | Reference |
| C-C | 164-236 | 52-193 | ab-initio DFT (B3LYP) | eurjchem.com |
| C-H | 147-164 | 117-122 | ab-initio DFT (B3LYP) | eurjchem.com |
Reactivity of this compound Dianion with Electrophiles
The dianion of this compound can be prepared quantitatively by reacting this compound with sodium in tetrahydrofuran (B95107) (THF), often using ultrasonic vibration. tandfonline.comtandfonline.com This dianion is a highly reactive species. tandfonline.com
The this compound dianion exhibits selectivity in its reactions with electrophiles. tandfonline.comtandfonline.com Computational studies indicate that position 5 of the dianion has the highest charge density and the highest HOMO-coefficient, making it the most likely site for electrophilic attack. tandfonline.com
Experimental results confirm this selectivity. The reaction of the this compound dianion with methyl iodide results in selective alkylation at the 5-position. tandfonline.comtandfonline.com Subsequent addition of a proton donor, such as water, leads to protonation at the 1-position, forming 1,5-dihydro-5-methylthis compound. tandfonline.com If the order of addition is reversed, with the proton donor added first, the 5-hydrothis compound anion is formed, which then reacts with an alkyl halide to yield a 1-substituted acenaphthene derivative. tandfonline.comresearchgate.net This sequential addition of different electrophiles allows for the selective functionalization of this compound at positions 1 and 5. tandfonline.comtandfonline.com
However, some electrophiles with additional functional groups can oxidize the dianion back to this compound instead of undergoing addition reactions. tandfonline.comtandfonline.com
| Electrophile 1 | Electrophile 2 | Product | Reference |
| Methyl iodide | Water | 1,5-dihydro-5-methylthis compound | tandfonline.com |
| Water | Methyl iodide | 1-methylacenaphthene | tandfonline.com |
Reactions with Transition Metal Clusters
This compound can act as a ligand in reactions with transition metal clusters, exhibiting various coordination modes. rsc.org Its coordination behavior is of interest due to its relevance to metal catalysts supported on carbon materials. rsc.org
This compound has been shown to react with ruthenium and palladium clusters. rsc.org For instance, it can facially cap a Ru3 or Ru4 site in ruthenium clusters through oxidative π-addition modes. rsc.org In reactions with palladium clusters, this compound can exhibit a μ3-η2:η2:η2-π-coordination mode, bridging a Pd3 chain cluster. rsc.org It can also adopt a μ4-η5:η2:η3:η2-oxidative π-addition mode in a Pd4 sheet cluster. rsc.org
The reaction of this compound with osmium carbonyl clusters, such as Os3(CO)10(NCMe)2, has also been studied, leading to the activation and transformation of the this compound molecule. researchgate.net N-heterocyclic carbene ligands derived from this compound have been used to create stable and catalytically active transition metal complexes. dntb.gov.ua
| Metal Cluster | Coordination Mode of this compound | Reference |
| Ru3 / Ru4 | μ3-η5:η2:η3 / μ4-η5:η2:η3:η2-oxidative π-addition | rsc.org |
| Pd3 chain | μ3-η2:η2:η2-π-coordination | rsc.org |
| Pd4 sheet | μ4-η5:η2:η3:η2-oxidative π-addition | rsc.org |
Chemical Reactivity and Reaction Mechanisms of Acenaphthylene
Coordination Modes and Derivative Formation
Acenaphthylene and its derivatives are versatile ligands in organometallic chemistry, capable of coordinating to metal centers through various modes. The reactivity of the this compound core, particularly the C1=C2 double bond and the peri-fused five-membered ring, allows for a rich coordination chemistry. This has led to the development of a wide array of derivatives that serve as sophisticated ligands for numerous metal catalysts.
This compound itself can act as a ligand for organometallic compounds. atamanchemicals.com Its coordination behavior is particularly notable with metal clusters, where it can adopt unprecedented and complex bonding arrangements. In reactions with a hexaruthenium dihydride cluster, for example, this compound ligands have been observed to display several unique coordination modes. These include η⁵:η¹ edge bridging, η²:η² edge bridging, η⁶:η⁵:η¹ triangular face capping, and η⁵:η³:η²:η² quadruply bridging modes. acs.org Further studies on the bridging coordination of this compound have revealed its ability to bind to palladium clusters, such as a Pd3 chain or a Pd4 sheet. X-ray structure analysis has identified a μ3-π-coordination mode and a μ4-oxidative π-addition mode of the this compound ligand in these clusters. researchgate.net
A significant portion of this compound's role in coordination chemistry stems from its derivatives, most notably bis(imino)acenaphthene (BIAN) and this compound-fused N-heterocyclic carbenes (NHCs).
Bis(imino)acenaphthene (BIAN) Ligands: BIANs are synthesized from acenaphthenequinone (B41937) and are recognized as robust ligands for catalytically active metal centers. researchgate.netnih.gov These α-diimine ligands possess strong σ-donor and π-acceptor properties, which stabilize both high and low oxidation states of coordinated metals. researchgate.net BIAN ligands form stable complexes with a vast range of elements, including main group metals and transition metals such as palladium, nickel, ruthenium, cobalt, and molybdenum. researchgate.netrsc.orgnih.gov The steric and electronic properties of BIAN ligands can be readily tuned by modifying the N-aryl substituents, which influences the catalytic activity and stability of their metal complexes. mdpi.com For instance, the reaction of 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) with molybdenum hexacarbonyl yields (dpp-BIAN)Mo(CO)₄. rsc.org Similarly, palladium complexes of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type bearing BIAN-NHC ligands have been synthesized and are effective in cross-coupling reactions. mdpi.comacs.org
This compound-Fused N-Heterocyclic Carbene (NHC) Ligands: Another major class of derivatives is the this compound-fused NHCs. These ligands combine the rigid this compound backbone with the strong σ-donating character of NHCs, creating a unique stereoelectronic profile. mdpi.com The synthesis of these ligands often starts with the reduction of BIAN derivatives to the corresponding 1,2-diamines, followed by a ring-closing reaction to form the imidazolinium salt precursor. acs.org These NHC precursors are then used to synthesize metal complexes with copper, palladium, and other transition metals. mdpi.comacs.org For example, this compound-fused NHC-copper(I) complexes have been prepared and show promise in catalytic hydrogenation reactions. acs.org The fusion of the this compound unit is thought to enhance steric fine-tuning of the catalytically active site. researchgate.net
Other Heterocyclic Derivatives: The versatility of this compound extends to the synthesis of various fused heteroarenes. Through palladium-catalyzed reaction cascades involving Suzuki–Miyaura cross-coupling and intramolecular C–H arylation, a range of this compound-fused heterocycles like thiophenes, furans, pyrazoles, and pyridines have been synthesized. beilstein-journals.orgnih.gov The coordination chemistry of these novel heterocyclic systems is an active area of research. beilstein-journals.orgnih.govnih.govrsc.orgrsc.org For instance, a 1-aza-2-phospha-acenaphthene complex of tungsten has been synthesized, demonstrating a novel derivative formed through P-coordination enabled elimination of chloromethane. nih.govrsc.orgrsc.org
The table below summarizes some of the documented coordination modes of this compound and its derivatives.
Polymerization Science of Acenaphthylene
Polyacenaphthylene Synthesis
The synthesis of polythis compound can be achieved through several polymerization techniques, including thermal, ionic, Friedel-Crafts, and emulsion methods. researchgate.net
Thermal polymerization of this compound can be carried out either in bulk or in the presence of peroxide-type catalysts. researchgate.net This method has been shown to produce high molecular weight polythis compound, with molecular weights reported to exceed 100,000. researchgate.net Studies on the polymer's microstructure indicate that polythis compound synthesized via bulk thermal polymerization is predominantly composed of threo-disyndiotactic configurations. monash.edu
Ionic polymerization of this compound has been investigated using initiators such as boron trifluoride (BF₃) and n-butyllithium. nih.govoclc.orgnih.gov These reactions can yield polymers with different stereochemical structures. nih.govoclc.orgnih.gov Research has led to the isolation of four distinct types of polythis compound from polymerizations initiated by these ionic species, with assignments as syndiotactic or isotactic based on infrared and NMR spectroscopy. nih.govoclc.orgnih.gov
The polymerization initiated by boron trifluoride, often in a solvent like chlorobenzene, results in a reaction mixture that can range in color from deep green to black. nih.gov There have been conflicting reports regarding the molecular weight of polythis compound produced with boron trifluoride initiators. Some studies have reported number-average molecular weights of around 125,000 to 150,000, while other measurements using vapor-pressure osmometry indicated lower values in the range of 2,670 to 7,070, suggesting a mean degree of polymerization of about 20. nih.govsemanticscholar.org
Polymerizations initiated with n-butyllithium under certain conditions have been reported to result in low yields. nih.govsemanticscholar.org The resulting polymer, designated as a different type from those obtained with BF₃, highlights the influence of the initiator on the final product. nih.govsemanticscholar.org
| Initiator | Co-catalyst/Solvent | Temperature (°C) | Yield (%) | Polymer Type/Notes |
|---|---|---|---|---|
| Boron Trifluoride | Chlorobenzene | -15 | 23.3 | - |
| Boron Trifluoride | Chlorobenzene/Methanol | -15 | 0.0 | Methanol co-initiator inhibited polymerization |
| n-Butyllithium | Benzene (B151609) | 25 | 1.5 | Type N polymer isolated |
| n-Butyllithium | Benzene | 50 | 4.9 | Type N polymer isolated |
Polythis compound can be synthesized via Friedel-Crafts polymerization. researchgate.net This method is a type of polycondensation reaction catalyzed by a Lewis acid, which facilitates the alkylation of aromatic compounds. rsc.org In a typical Friedel-Crafts polymerization, the Lewis acid catalyst activates a linker molecule, creating a reactive intermediate that is then attacked by the monomer, in this case, an aromatic compound, to form a polymer. researchgate.net This versatile strategy allows for the creation of cross-linked polymer networks. rsc.orgrsc.org
Emulsion polymerization offers another route to synthesize polythis compound. researchgate.net A notable method involves using a water-soluble initiator, such as potassium persulfate (K₂S₂O₈), with sodium oleate (B1233923) as the emulsifier. researchgate.netresearchgate.net In this process, the crystalline this compound monomer, which is insoluble in water at the polymerization temperature of 50°C, is dispersed in the aqueous phase. researchgate.netresearchgate.net This technique has successfully produced rigid-chain polythis compound with a molecular weight of 150,000, as determined by gel permeation chromatography. researchgate.netresearchgate.net
Copolymerization Studies
This compound can be copolymerized with various other monomers to create materials with modified properties. researchgate.net It is known to form copolymers with monomers such as styrene (B11656) and maleic anhydride (B1165640). google.com
The copolymerization of this compound with styrene has been studied to assess its potential as an industrial monomer. researchgate.net A significant finding is that incorporating this compound units into the polystyrene chain leads to a substantial increase in the softening point of the resulting copolymer. researchgate.net However, the electrical properties of these copolymers are not significantly different from those of polystyrene. researchgate.net Analysis of the ultraviolet absorption spectra of this compound-styrene copolymers has indicated that the this compound units have a tendency to enter the polymer chain in groups rather than as single, randomly distributed units. researchgate.net
This compound-Isobutylene Copolymers
Copolymers of this compound and isobutylene (B52900) have been synthesized through low-temperature polymerization using Friedel-Crafts-type catalysts. researchgate.net The resulting products are characterized by a relatively low molecular weight. researchgate.net Analysis of the ultraviolet absorption spectra of these copolymers indicates that the this compound units have a tendency to cluster together in the macromolecular structure, rather than being distributed randomly as single units. researchgate.net
The synthesis of block copolymers, specifically poly(this compound-b-isobutylene-b-acenaphthylene), has also been achieved. osti.gov These thermoplastic elastomers are synthesized via living polymerization. osti.gov The process for producing isobutylene polymers with functional terminal end groups often involves cationic polymerization in the presence of a Lewis acid catalyst and a specific mixed solvent system. google.com This method allows for the introduction of functional groups at the ends of the polymer chains. google.com
| Property | Description |
| Synthesis Method | Low-temperature polymerization with Friedel-Crafts-type catalysts. researchgate.net |
| Molecular Weight | Relatively low. researchgate.net |
| Monomer Distribution | This compound units tend to form groups within the copolymer chain. researchgate.net |
| Block Copolymers | Poly(this compound-b-isobutylene-b-acenaphthylene) can be synthesized. osti.gov |
This compound-Butadiene Copolymers (Diels-Alder Condensation)
Under specific conditions, this compound and butadiene can undergo a Diels-Alder condensation to form tetrahydrofluoranthene. researchgate.net However, linear copolymers of this compound and butadiene can be produced through emulsion polymerization. researchgate.net The rate of emulsion copolymerization of butadiene and styrene, which can be analogous, is significantly influenced by the presence of high-molecular-weight mercaptans as promoters. researchgate.net
Recent research has demonstrated the synthesis of highly cis-1,4 selective (up to 98%) polybutadiene (B167195) through coordination–insertion polymerization using acenaphthene-based α-diimine cobalt complexes. nih.gov These catalysts exhibit high thermostability, leading to high yields of polybutadiene with a relatively narrow molecular weight distribution and high molecular weight. nih.gov These complexes have also been successful in promoting the copolymerization of 1,3-butadiene (B125203) with polar monomers. nih.gov
| Reaction Type | Product | Method |
| Diels-Alder Condensation | Tetrahydrofluoranthene | High temperature reaction. researchgate.net |
| Linear Copolymerization | This compound-Butadiene Copolymer | Emulsion polymerization. researchgate.net |
| Coordination Polymerization | cis-1,4 Polybutadiene | Acenaphthene-based α-diimine cobalt complexes. nih.gov |
Crosslinked Polymers Utilizing this compound
This compound can be used to create crosslinked polymers through various methods. It can be homopolymerized or copolymerized with divinylbenzene, or with both styrene and divinylbenzene, using free-radical initiated suspension polymerizations. researchgate.net The acenaphthyl residues in these polymers are more susceptible to electrophilic attack than the phenyl residues in polystyrene. researchgate.net
These crosslinked polymers can undergo further chemical modifications. For instance, they can be mercuriated using mercury(II) acetate (B1210297) or thalliated with thallium(III) trifluoroacetate. researchgate.net Subsequent reactions can introduce other functional groups; for example, reacting the metallated polymers with iodine yields iodinated polymers. researchgate.net
This compound also serves as an effective antioxidant in cross-linked polyethylene (B3416737) and ethylene-propylene rubber. atamanchemicals.comwikipedia.org Furthermore, the addition of a photoacid or heat acid generator to antireflection film-forming compositions containing this compound polymers can facilitate effective crosslinking at relatively low temperatures. google.com
| Polymerization Method | Monomers | Key Feature |
| Suspension Polymerization | This compound (homopolymer) | Crosslinked structure. researchgate.net |
| Suspension Polymerization | This compound, Divinylbenzene | Crosslinked structure with enhanced reactivity. researchgate.net |
| Suspension Polymerization | This compound, Styrene, Divinylbenzene | Crosslinked structure with enhanced reactivity. researchgate.net |
Stereoregularity in this compound Polymers
The polymerization of this compound can lead to polymers with distinct stereoregularity, primarily syndiotactic and isotactic conformations. The bulky and rigid nature of the 1,8-perinaphthylene residue in this compound plays a significant role in controlling the chain conformation. nih.govsemanticscholar.org The stereochemistry of the resulting polythis compound can be influenced by the choice of initiator and reaction conditions. nih.govnih.gov
Syndiotactic Conformations
Syndiotactic polythis compound is characterized by a trans arrangement of the monomer units along the polymer backbone. nih.govsemanticscholar.org This conformation is often described as a "rod-like" structure. nih.gov The formation of predominantly trans-syndiotactic polythis compound has been observed in polymerizations initiated by solid hydroxyfluoroboric acids. nih.govsemanticscholar.org The infrared spectrum of the syndiotactic polymer shows a characteristic C-H stretch frequency corresponding to an isolated tertiary aliphatic C-H bond. nih.govsemanticscholar.org
The synthesis of highly syndiotactic polymers from various monomers has been a focus of research, utilizing specific discrete catalyst or initiator systems that exhibit high activity and efficiency. rsc.org
| Property | Description |
| Conformation | Trans-syndiotactic, "rod-like" structure. nih.gov |
| Initiators | Solid hydroxyfluoroboric acids. nih.govsemanticscholar.org |
| Spectroscopic Feature | Distinct C-H stretch frequency for isolated tertiary aliphatic C-H. nih.govsemanticscholar.org |
Isotactic Conformations
Isotactic polythis compound adopts a helical conformation. nih.gov The formation of trans-isotactic polythis compound can be favored when using initiators like methoxyfluoroboric acid, which can stabilize the propagating polymer carbonium ion. nih.govsemanticscholar.org Polymerization of this compound initiated by n-butyllithium has also been shown to produce trans-isotactic polythis compound. nih.govnih.gov
The helical structure of the trans-isotactic polymer results in different steric interactions compared to the syndiotactic form, which can be observed in its infrared spectrum. nih.gov The development of methods for the library synthesis of highly isotactic polymers with various pendant groups is an active area of research, as tacticity significantly influences physical properties. chemrxiv.org
| Property | Description |
| Conformation | Trans-isotactic, helical structure. nih.gov |
| Initiators | Methoxyfluoroboric acid, n-butyllithium. nih.govsemanticscholar.orgnih.gov |
| Spectroscopic Feature | C-H stretch frequency influenced by 1,3-axial proton interactions within the helix. nih.gov |
Theoretical and Computational Investigations of Acenaphthylene
Vibrational and Electronic Spectroscopy Simulations
IR Intensity Distribution Calculations
Theoretical calculations of the infrared (IR) spectra for acenaphthylene and its radical cation have been instrumental in assigning and interpreting experimental spectroscopic data. furman.eduresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these calculations.
Research has utilized functionals such as B3LYP and BP86 paired with basis sets like 6-31G(d) to predict the vibrational spectra of both neutral and cationic this compound. furman.edumpg.de These computational studies have revealed significant predicted differences between the IR intensity distributions of the neutral molecule and its corresponding cation. furman.eduresearchgate.net The calculated spectra for the this compound cation (AcN˙+) have shown a strong correlation with experimental infrared multiphoton dissociation (IRMPD) or infrared photodissociation (IRPD) spectra, which has been crucial in identifying AcN˙+ as a common fragmentation product from the dissociative ionization of other polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) and phenanthrene. nih.govru.nl The agreement between the calculated vibrational frequencies and the experimental data is typically within a 10 cm⁻¹ deviation for the fundamental modes. ru.nl This strong correspondence allows for confident structural characterization of ions in the gas phase. nih.gov
| Species | Computational Method | Functional | Basis Set | Key Finding | Reference |
|---|---|---|---|---|---|
| Neutral this compound | DFT | B3LYP, BP86 | 6-31G(d) | Predicted large differences in IR intensity distributions between neutral and cationic forms. | furman.edumpg.de |
| This compound Cation | DFT | B3LYP, BP86 | 6-31G(d) | ||
| This compound Cation | DFT (Anharmonic) | B3LYP | 6-311G(d,p) | Good agreement (<10 cm⁻¹ deviation) with experimental IRPD spectra. | ru.nl |
Excited State Calculations
The electronic properties and transitions of this compound have been investigated using time-dependent density functional theory (TDDFT), a standard method for calculating electronic excited states. furman.edumpg.de These calculations are essential for understanding the molecule's behavior upon absorption of UV/visible light.
For the this compound radical cation, TDDFT calculations have been performed to elucidate its electronic structure and to help assign observed optical bands. furman.edu Studies have employed various functionals, including SVWN, BLYP, and B3LYP, in conjunction with the 6-31G(d,p) basis set, which is considered adequate for this type of calculation on PAH cations. furman.edumpg.de Theoretical investigations for the this compound cation predicted ten low-lying excited states. furman.eduresearchgate.net Notably, the energies of three of these calculated excited states were found to closely match the energies of optical bands observed experimentally. furman.edumpg.de Generally, TDDFT is capable of reproducing the vertical excitation energies for the low-lying states of PAH cations to within 0.3 eV of experimental values. mpg.de
| Species | Computational Method | Functionals | Basis Set | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound Cation | TDDFT | SVWN, BLYP, B3LYP | 6-31G(d,p) | - Ten low-lying excited states were predicted.
| furman.eduresearchgate.netmpg.de |
Environmental Fate and Ecotoxicological Research on Acenaphthylene
Atmospheric Transport and Degradation
Acenaphthylene's presence in the atmosphere is a critical aspect of its environmental lifecycle, influencing its distribution and transformation.
Gas-Phase Presence and Reactivity
Primarily existing in the gas phase in the atmosphere, this compound is susceptible to chemical transformation through reactions with various atmospheric oxidants. researchgate.net Studies have shown that it reacts with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone. researchgate.netresearchgate.net The estimated atmospheric half-lives for these reactions are approximately 3.5 hours with OH radicals, 0.7 hours with ozone, and a rapid 10 minutes with nitrate radicals during the nighttime. nih.gov These reactions are significant pathways for its degradation in the troposphere. researchgate.net The rate constants for the gas-phase reactions of this compound with chlorine atoms have also been measured, indicating another potential atmospheric oxidation pathway, particularly in coastal and marine boundary layers. nih.govacs.org
The reactivity of this compound is notably influenced by its unique structure, which includes a carbon-carbon double bond within its five-membered ring, making it readily reactive with atmospheric oxidants. researchgate.net Research has focused on understanding the kinetics of these gas-phase reactions to better predict the atmospheric lifetime and fate of this compound. researchgate.netresearchgate.net
Accumulation and Distribution in Environmental Compartments
Once released into the environment, this compound can accumulate and be distributed across various environmental matrices.
Presence in Water and Sediments
This compound is frequently detected in aquatic environments, including surface water and sediments. usgs.govscielo.br Its presence in water can result from atmospheric deposition, surface runoff, and industrial and municipal wastewater discharges. mdpi.com Due to its hydrophobic nature, this compound has a tendency to adsorb to particulate matter in the water column and accumulate in sediments, which act as a major environmental sink. mdpi.comcanada.ca
Concentrations of this compound in water and sediment vary depending on the proximity to pollution sources. For instance, studies in Guanabara Bay, Brazil, found total PAH concentrations in water samples ranging up to 1,592 ng L-1, with this compound being one of the dominant low molecular weight compounds. scielo.br In the same study, sediment concentrations were significantly higher, classifying the majority of samples as highly contaminated. scielo.br Similarly, research in Dalian, China, showed that low molecular weight PAHs like this compound were dominant in the water phase, while higher molecular weight PAHs were more prevalent in sediments. researchgate.net The distribution between water and sediment is a dynamic process, with potential for resuspension from sediment back into the water column. researchgate.net
Bioaccumulation Potential
This compound has a demonstrated potential for bioaccumulation in aquatic organisms. nih.govmdpi.com The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, has been observed in the range of 225-545 for this compound, suggesting a high potential for bioconcentration. nih.gov This accumulation can occur through direct uptake from contaminated water or ingestion of contaminated sediment and food sources. health.state.mn.us
Studies have shown the presence of this compound in various aquatic species. For example, in the coastal waters of Benin, this compound was among the PAHs accumulated by organisms, with lower molecular weight PAHs being more prevalent in biota. tandfonline.com Research on simping scallops in Indonesian waters also revealed the bioaccumulation of this compound, highlighting their role as bioindicators of environmental contamination. e3s-conferences.org The process of bioaccumulation can lead to the transfer of this compound through the food chain, potentially reaching higher trophic levels. mdpi.com
Ecotoxicity Studies
The presence of this compound in the environment raises concerns about its potential toxic effects on living organisms. researchgate.net Ecotoxicity studies aim to understand these impacts on various species.
Research has shown that this compound can be toxic to aquatic organisms. health.state.mn.us For instance, studies on the soil-dwelling springtail Folsomia fimetaria demonstrated that this compound was among the PAHs that significantly affected the survival and reproduction of the test organisms. nih.gov The toxicity of PAHs in this study was found to increase with their lipophilicity. nih.gov
In aquatic environments, this compound can induce adverse effects in fish. Studies on zebrafish have investigated the mechanisms of acenaphthene-induced liver toxicity, showing that it can cause oxidative stress and inflammation. researchgate.net While this study focused on acenaphthene (B1664957), the findings are relevant to understanding the potential toxicity of related PAHs like this compound. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans. researchgate.net However, some of its metabolites, such as 1,2-Epoxyacenaphthene, are considered to be of toxic significance. researchgate.net
The table below summarizes findings from various ecotoxicity studies on this compound and related compounds.
| Organism | Endpoint | Observed Effect | Reference |
| Folsomia fimetaria (Springtail) | Survival and Reproduction | Significant adverse effects | nih.gov |
| Aquatic Organisms | Toxicity | Acenaphthene is toxic at concentrations found in surface water | health.state.mn.us |
| Zebrafish (Danio rerio) | Liver Toxicity (from Acenaphthene) | Induced oxidative stress and inflammation | researchgate.net |
Toxicity to Aquatic Organisms
This compound, a polycyclic aromatic hydrocarbon (PAH) composed of three fused rings, is listed as a priority pollutant by environmental agencies due to its presence in the environment and potential for harmful effects. mdpi.com It is found in coal tar, petroleum products, and is a product of the incomplete combustion of organic materials, leading to its release into aquatic ecosystems. dcceew.gov.auresearchgate.net While PAHs as a class are known to exhibit moderate to high acute and chronic toxicity to aquatic life, specific ecotoxicological data for this compound are notably scarce in publicly available scientific literature, especially when compared to its hydrogenated counterpart, acenaphthene. dcceew.gov.au
Research indicates that the primary toxic action of this compound may be linked to its metabolism within organisms. It can be oxidized by cytochrome P450 enzymes to form reactive metabolites such as 1,2-Epoxyacenaphthene. researchgate.net These epoxides are often more toxic than the parent compound and can bind to cellular macromolecules, leading to cytotoxic and genotoxic effects. researchgate.net
Studies on the bioaccumulation of PAHs have identified this compound in the tissues of aquatic animals. For instance, this compound was among the predominant PAHs found in the livers of sea otters, indicating its uptake and persistence in the aquatic food web. nih.gov The presence of this compound in higher trophic level organisms underscores the potential for its transfer through the food chain. mdpi.com
Despite the general classification of PAHs as toxic, detailed research providing specific lethal (LC50) or effective concentrations (EC50) for this compound across a range of aquatic species is limited. Regulatory bodies have developed environmental risk limits for this compound, which suggests that underlying toxicity data exists, even if it is not widely published. rivm.nl The Dutch National Institute for Public Health and the Environment (RIVM), for example, has derived Maximum Permissible Concentrations (MPCs) for this compound in water, sediment, and soil, as part of a comprehensive assessment of PAH risks. rivm.nl
The available specific toxicity data is sparse. A safety data sheet for the compound provides a single acute toxicity value for fish.
Table 1: Acute Toxicity of this compound to Fish
| Species | Endpoint | Duration | Value (mg/L) |
|---|---|---|---|
| Japanese medaka (Oryzias latipes) | LC50 | 48 h | 185 |
Data sourced from a chemical safety data sheet.
No specific, peer-reviewed data for the acute toxicity of this compound to aquatic invertebrates like Daphnia magna or to algae were found in the reviewed literature. This highlights a significant data gap in the ecotoxicological profile of this compound, complicating comprehensive environmental risk assessments. The general understanding is that as a PAH, it poses a risk, but the precise concentrations at which it affects various trophic levels are not well-documented in accessible research. mdpi.comdcceew.gov.au
Biological Interactions and Toxicological Mechanisms of Acenaphthylene and Derivatives
Mammalian Metabolism and Biotransformation
The metabolism of acenaphthylene in mammals is a critical determinant of its biological activity and toxicity. The process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze the oxidation of this PAH into various metabolites. nih.govacs.orgacs.org
Cytochrome P450 Enzyme Oxidation Pathways (e.g., CYP2A6, CYP2A13, CYP1B1)
Several human cytochrome P450 enzymes are involved in the oxidation of this compound. nih.govacs.org Notably, CYP2A6, CYP2A13, and CYP1B1 have been identified as key players in its metabolic activation. acs.orgregenesis.comresearchgate.net Studies have shown that both CYP2A13 and CYP2A6 can activate several procarcinogenic PAHs, including this compound. acs.orgregenesis.comnih.gov While CYP1B1 is known for its role in oxidizing many carcinogenic PAHs, this compound does not appear to interact spectrally with it. nih.gov However, research indicates that P450 1B1, along with P450 2A13 and 2A6, can activate several procarcinogens. regenesis.com The interaction of this compound with these enzymes can produce Type I binding spectra, indicating a substrate-enzyme interaction. acs.orgnih.gov
The efficiency of these enzymes in metabolizing this compound varies. For instance, CYP2A13 has been shown to oxidize naphthalene (B1677914), a related PAH, at a much higher rate than CYP2A6. mdpi.com This suggests that the specific CYP isoform involved can significantly influence the metabolic fate of this compound.
Formation of Mono- and Dioxygenated Products
The oxidation of this compound by cytochrome P450 enzymes results in the formation of a variety of mono- and dioxygenated products. nih.govacs.orgregenesis.com HPLC and LC-MS analyses have confirmed that incubation of this compound with human P450s, particularly CYP2A6, leads to the generation of these oxidized metabolites. nih.govacs.orgscispace.com These products are the result of the enzymatic insertion of one or two oxygen atoms into the this compound molecule.
Epoxide Formation (e.g., 1,2-epoxyacenaphthene)
A crucial step in the metabolism of this compound is the formation of epoxides, such as 1,2-epoxyacenaphthene. nih.govacs.org This highly reactive intermediate is a major product of this compound oxidation, particularly by CYP2A6. nih.govacs.org The formation of 1,2-epoxyacenaphthene has been quantified, with P450 2A6 exhibiting a significant rate of production. nih.gov Other P450 enzymes, including 1B1, 1A2, 2C9, and 3A4, also contribute to the formation of this epoxide, albeit at varying rates. nih.govacs.org 1,2-Epoxyacenaphthene itself can act as a substrate for further oxidation by P450 enzymes like CYP2A6 and CYP2A13, leading to the formation of additional oxidation products. nih.govacs.org
| Enzyme | Metabolic Action | Key Products | Reference |
|---|---|---|---|
| CYP2A6 | Oxidation | Mono- and dioxygenated products, 1,2-epoxyacenaphthene | nih.govacs.orgregenesis.com |
| CYP2A13 | Oxidation, Activation of procarcinogens | 1,2-epoxyacenaphthene | nih.govacs.orgregenesis.com |
| CYP1B1 | Activation of procarcinogens | 1,2-epoxyacenaphthene | nih.govregenesis.com |
| CYP1A2 | Oxidation | 1,2-epoxyacenaphthene | nih.gov |
| CYP2C9 | Oxidation | 1,2-epoxyacenaphthene | nih.gov |
| CYP3A4 | Oxidation | 1,2-epoxyacenaphthene | nih.gov |
Cellular and Molecular Toxicological Mechanisms
The metabolic activation of this compound initiates a series of toxicological events at the cellular and molecular level. These mechanisms are primarily linked to the generation of reactive intermediates and their subsequent interactions with cellular components.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Production
Exposure to this compound and its metabolites can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com The metabolism of PAHs by cytochrome P450 enzymes can result in the formation of redox-active metabolites that generate ROS. researchgate.netscienceopen.com This process can cause oxidative damage to macromolecules such as lipids, proteins, and DNA. mdpi.com Studies have shown a significant correlation between blood PAH levels, including this compound, and oxidative stress in children. regenesis.com In experimental models, exposure to acenaphthene (B1664957) has been shown to promote the production of ROS, leading to oxidative stress. nih.gov Similarly, other PAHs have been demonstrated to induce ROS generation, which is considered a primary mechanism of their toxicity. mdpi.commdpi.comresearchgate.net
Mitochondrial Damage
Mitochondria are key targets of this compound-induced toxicity. The oxidative stress triggered by this compound exposure can lead to significant mitochondrial damage. nih.gov This damage can manifest as a decrease in the mitochondrial membrane potential and a reduction in ATP content. scienceopen.comresearchgate.net Research on acenaphthene has demonstrated that it can cause mitochondrial damage, which in turn reduces ATP production. nih.govresearchgate.net This mitochondrial dysfunction is a critical step in the pathway leading to cellular apoptosis and tissue injury. mdpi.com Ultrafine particulate pollutants containing PAHs have been shown to induce both structural and functional damage to mitochondria. scienceopen.com
| Toxicological Mechanism | Cellular/Molecular Effect | Reference |
|---|---|---|
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production | nih.govmdpi.com |
| Oxidative damage to lipids, proteins, and DNA | mdpi.com | |
| Mitochondrial Damage | Decreased mitochondrial membrane potential | scienceopen.comoup.com |
| Reduced ATP production | researchgate.net | |
| Induction of apoptosis | nih.gov |
Inflammation Pathways (e.g., IL-8, TNF-α, IL-6 gene expression)
This compound and its related polycyclic aromatic hydrocarbons (PAHs) have been shown to interact with and activate inflammatory pathways. In human coronary artery endothelial cell cultures, this compound itself has been observed to induce the production of cytokines, which are key signaling molecules in the inflammatory response. regenesis.com This suggests a direct effect on vascular endothelial cells, which can contribute to inflammatory processes. regenesis.com
While direct studies on this compound's effect on specific gene expression are limited, research on the closely related compound acenaphthene provides significant insights. In studies using zebrafish as a model organism, exposure to acenaphthene led to a notable up-regulation of genes that code for pro-inflammatory factors. cdc.gov Specifically, the expression of interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) genes was increased. cdc.govresearchgate.net This response is indicative of an activated inflammatory cascade, where TNF-α and IL-6 act as major pro-inflammatory cytokines. researchgate.net The induction of these genes is a common cellular response to chemical stressors and is linked to the recruitment of immune cells and the amplification of inflammation. cdc.govresearchgate.net
The table below summarizes the observed effects of acenaphthene on the gene expression of key inflammatory cytokines in zebrafish models.
Table 1: Effect of Acenaphthene on Inflammatory Gene Expression
| Gene | Effect | Organism/Cell Model |
|---|---|---|
| IL-8 | Up-regulated | Zebrafish |
| TNF-α | Up-regulated | Zebrafish |
| IL-6 | Up-regulated | Zebrafish |
Apoptosis Pathways (e.g., p53, Caspase-3, Bax, Bcl-2 gene expression)
The induction of apoptosis, or programmed cell death, is a critical mechanism of toxicity for many chemical compounds. Studies on acenaphthene have demonstrated its ability to activate apoptotic pathways, providing a likely model for the action of this compound. Exposure to acenaphthene in zebrafish resulted in the up-regulation of several key pro-apoptotic genes. cdc.govresearchgate.net
The tumor suppressor gene p53, often called the "guardian of the genome," was up-regulated, which can trigger apoptosis in response to cellular stress and DNA damage. cdc.govmst.dk This activation of p53 can, in turn, influence the expression of other members of the apoptosis pathway. mst.dk Consequently, the expression of Caspase-3 and Bax, both crucial executioner and pro-apoptotic genes, respectively, was also increased. cdc.govmst.dk
Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins was shifted towards cell death. This was evidenced by the down-regulation of the anti-apoptotic gene Bcl-2 and a corresponding increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic commitment. cdc.govmst.dk
Table 2: Modulation of Apoptosis-Related Gene Expression by Acenaphthene
| Gene | Role in Apoptosis | Observed Effect |
|---|---|---|
| p53 | Pro-apoptotic (Tumor Suppressor) | Up-regulated |
| Caspase-3 | Pro-apoptotic (Executioner Caspase) | Up-regulated |
| Bax | Pro-apoptotic (Bcl-2 family) | Up-regulated |
| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Down-regulated |
| Bax/Bcl-2 Ratio | Indicator of Apoptotic Commitment | Increased |
Liver Metabolism Alterations
The liver is a primary site for the metabolism of xenobiotics, including PAHs like this compound. The biotransformation of these compounds is a double-edged sword; it is essential for detoxification and excretion but can also lead to the formation of more toxic, reactive metabolites. acs.org
Human cytochrome P450 (P450) enzymes are central to the initial phase I metabolism of this compound. It has been demonstrated that human P450s, particularly P450 2A6 and 2A13, but also P450 1B1, 1A2, and 3A4, oxidize this compound. nih.gov The major metabolite formed by P450 2A6 is 1,2-epoxyacenaphthene, along with several other mono- and di-oxygenated products. nih.gov These metabolic processes can alter normal liver function. For instance, exposure to acenaphthene in zebrafish led to a decrease in liver glycogen (B147801) content and an increase in lipid accumulation, indicating a disruption of hepatic energy metabolism. cdc.govresearchgate.net
The metabolic pathway for this compound can proceed through various intermediates. In some bacteria, the degradation pathway involves the formation of naphthalene-1,8-dicarboxylic acid, 1-naphthoic acid, 1,2-dihydroxynaphthalene, salicylic (B10762653) acid, and catechol, which is then further metabolized to enter central metabolic cycles. nih.gov
DNA Adduct Formation and Mutagenicity
The ability of a chemical or its metabolites to bind covalently to DNA, forming DNA adducts, is a critical step in the initiation of chemical carcinogenesis. oup.com For many PAHs, metabolic activation to reactive intermediates is a prerequisite for DNA adduct formation. oup.com
However, the data regarding the genotoxicity and mutagenicity of this compound are not definitive. The Scientific Committee on Food (SCF) and other reviews have classified the available data as "equivocal or contradictory" and the database as "inadequate for evaluation". mst.dkeuropa.eu In a specific study using the Salmonella typhimurium NM2009 tester strain (a variant of the Ames test), this compound did not show any genotoxic activity, even with metabolic activation by P450 enzymes. nih.gov This suggests that under these test conditions, this compound and its primary metabolites are not mutagenic. nih.gov The Ames test is a widely used method to assess the mutagenic potential of compounds by measuring their ability to induce genetic mutations in bacteria. plos.orgnih.govdbc.wroc.pl
Despite the negative findings in this specific assay, the broader class of PAHs is known for genotoxic potential, which is often linked to the formation of DNA adducts. nih.govnih.gov The process typically involves metabolic activation by enzymes to form reactive species like diol-epoxides that can covalently bind to DNA. oup.combibliotekanauki.pl
Table 3: Genotoxicity Profile of this compound
| Test/Endpoint | Result | Reference |
|---|---|---|
| Genotoxicity Evaluation (SCF) | Equivocal/Contradictory Data | mst.dkeuropa.eu |
| Mutagenicity (Ames Test, S. typhimurium NM2009) | Negative | nih.gov |
| DNA Adduct Formation | Not specifically documented for this compound | |
Carcinogenicity Potential
Based on the available evidence, this compound is not currently classified as a carcinogen by major regulatory and research agencies. The International Agency for Research on Cancer (IARC) places this compound in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans". nih.gov This classification reflects the lack of sufficient evidence from human and animal studies.
Similarly, the U.S. Environmental Protection Agency (EPA) has determined that this compound is not classifiable as to human carcinogenicity. cdc.gov This status is due to inadequate data from animal studies and a lack of studies in humans. mst.dknih.gov While many other PAHs are known or probable human carcinogens, this compound does not currently meet the criteria for such a classification. cdc.govresearchgate.netiarc.frnih.gov
Table 4: Carcinogenicity Classification of this compound
| Agency | Classification | Basis |
|---|---|---|
| IARC | Group 3 (Not classifiable as to its carcinogenicity to humans) | Inadequate evidence in humans and experimental animals. nih.gov |
| U.S. EPA | Not classifiable as to human carcinogenicity | Inadequate data from animal studies; no human studies. cdc.govmst.dk |
Interaction with Nucleic Acids and DNA Cleavage Studies
While this compound itself has not been extensively studied for its direct interaction with nucleic acids, research on its derivatives has revealed significant activity. The planar aromatic structure of PAHs allows them to interact with the stacked base pairs of the DNA helix, primarily through intercalation. oup.com
Studies have focused on metal complexes incorporating this compound-derived ligands. For example, a copper(II) complex containing a ligand derived from this compound, 3-(1,10-phenanthrolin-2-yl)-as-triazino[5,6-f]this compound, was found to cause significant cleavage of double-strand plasmid DNA in the presence of a reducing agent. nih.gov This complex exhibited higher DNA cleaving efficiency compared to a similar complex with a less planar ligand, suggesting that the this compound moiety's planarity enhances its interaction with DNA. nih.gov
Similarly, palladium(II) complexes with bis(imino)acenaphthene-derived ligands have been shown to bind to DNA and induce its degradation, contributing to their anticancer activity. acs.org Other studies have utilized anthracene (B1667546), a related PAH, as a skeletal compound for probing DNA cleavage. rroij.com These findings indicate that while the parent this compound molecule may have limited reactivity, its structure can be used as a scaffold to design molecules with potent DNA-interacting and DNA-cleaving capabilities. nih.govacs.orgias.ac.in
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For PAHs, including this compound and its derivatives, SAR provides insights into the features that govern their toxicity. ontosight.airesearchgate.net
The aromatic nature of acenaphthene has been identified as a key factor in its ability to generate reactive metabolites, inhibit antioxidant enzymes, and promote redox cycling, which contribute to its toxic effects. researchgate.net The toxicity of PAH derivatives is also closely linked to their structures, such as the number of benzene (B151609) rings and the presence of different functional groups. researchgate.net For instance, the introduction of an iodine atom into the this compound structure, creating 1,2-dihydro-3-iodo-acenaphthylene, is expected to alter its chemical and biological properties, including its reactivity and interactions with biological systems. ontosight.ai
Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular features. researchgate.netoup.comastm.org Such models have been applied to PAHs to predict toxicities based on factors like photosensitization and photomodification. oup.com The planar structure of this compound is a critical feature, as demonstrated by the enhanced DNA binding and cleavage activity of a copper complex with a planar this compound-derived ligand compared to a non-planar analogue. nih.gov This highlights how modifications to the core this compound structure can significantly modulate its biological interactions and toxicological potential.
Advanced Spectroscopic Characterization and Analytical Methodologies for Acenaphthylene
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the vibrational modes of acenaphthylene. The infrared spectrum of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is characterized by distinct absorption bands corresponding to specific stretching and bending vibrations of its chemical bonds.
In a study by Banisaukas et al. (2003), the FT-IR spectrum of neutral this compound was analyzed and compared with that of its cation. acs.orgmpg.defurman.edumpg.de For neutral this compound, prominent infrared bands are observed which can be assigned to specific vibrational modes. A study of the polarized infrared and Raman spectra of this compound single crystals helped in the assignment of fundamental vibrations. cdnsciencepub.comcdnsciencepub.com
Key vibrational modes for neutral this compound identified through experimental and theoretical studies include:
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C-H stretching | 3066, 3042 | Aromatic C-H bond stretching vibrations. |
| C=C stretching | 1607, 1598, 1493 | Aromatic ring carbon-carbon bond stretching. |
| In-plane C-H bending | 1427, 1360, 1226 | Bending of C-H bonds within the molecular plane. |
| Out-of-plane C-H bending | 805 | Bending of C-H bonds out of the molecular plane. |
| Ring deformation | 660, 552 | Vibrations involving the entire ring structure. |
Data sourced from Banisaukas et al. (2003) and Bree et al. (1973). acs.orgcdnsciencepub.com
The study by Banisaukas et al. also highlighted significant differences between the calculated IR intensity distributions of neutral and cationic this compound, with the observed spectra aligning well with these predictions. acs.orgmpg.defurman.edu
Electronic Spectroscopy Techniques
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. This provides information about the conjugated π-electron system of this compound.
Visible/UV Absorption Spectroscopy
Visible/UV absorption spectroscopy of this compound reveals characteristic absorption bands that arise from π-π* electronic transitions within its aromatic system. The positions and intensities of these bands are sensitive to the molecular structure and its environment.
Studies on this compound have identified several absorption maxima in the UV region. For instance, in a study of this compound-based chromophores, the absorption spectra in dimethylformamide (DMF) showed two distinct absorption bands. nih.govacs.org The stronger band, located at shorter wavelengths, corresponds to the π–π* transition of the conjugated system, while a weaker band at longer wavelengths is related to intramolecular charge transfer (ICT) transitions. nih.gov
The electronic absorption spectrum of the this compound cation has also been a subject of investigation. Upon generation by low-energy electron impact and isolation in a solid argon matrix, the cation exhibits distinct optical bands. acs.orgmpg.defurman.edu Time-dependent density functional theory (TD-DFT) calculations have been employed to predict the electronic excited states of the cation, with several of the theoretically determined low-lying excited states matching the observed optical band energies. acs.orgmpg.defurman.edu
The following table summarizes typical UV absorption data for this compound in solution:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| DMF | 351-407 | 30,000–60,000 | π–π* |
| DMF | 486-521 | 7,000–17,500 | ICT |
Data sourced from a study on this compound-based chromophores. nih.gov
Mass Spectrometry Applications
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. It is also used to elucidate fragmentation patterns, which can aid in structural confirmation. The NIST WebBook provides access to the mass spectrum of this compound, showing its characteristic molecular ion peak. nist.gov
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution technique that has been utilized to study the gas-phase ion chemistry of this compound and its derivatives. In the work by Banisaukas et al. (2003), FT-ICR MS was employed to determine the photofragmentation pathways of the acenaphthene (B1664957) cation, a dihydrogenated product of the this compound cation. acs.org This advanced mass spectrometry method allows for the precise mass measurement of ions, enabling the detailed investigation of reaction mechanisms and ion structures. mpg.de
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical method for the separation, identification, and quantification of polycyclic aromatic hydrocarbons, including this compound, in complex mixtures. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry.
Several analytical methods have been developed for the determination of PAHs in various environmental and biological samples. cdc.govresearchgate.net For instance, EPA Method 1625 utilizes gas chromatography/mass spectrometry for the analysis of this compound in water, with a detection limit of 1 µg/L. nih.gov While this method uses GC, LC-MS provides a powerful alternative, particularly for less volatile or thermally labile compounds. In the context of this compound-based chromophores, cyclic voltammetry was used for electrochemical characterization, which complements the data obtained from spectroscopic and mass spectrometric techniques. nih.gov The combination of LC for separation and MS for detection allows for high sensitivity and selectivity in the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and other polycyclic aromatic hydrocarbons (PAHs) in various environmental matrices. nih.govepa.govnih.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry. epa.govmdpi.com
In a typical GC-MS analysis of this compound, the sample, often after an extraction and cleanup procedure, is injected into the GC system. nih.govepa.gov The injector temperature is usually set around 280 °C to ensure efficient vaporization of the analytes. mdpi.com The separation is commonly achieved on a capillary column, such as an HP-5MS (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness), which is a low-polarity column suitable for PAHs. mdpi.com The oven temperature program is crucial for resolving this compound from other PAHs. A representative program might start at 90 °C, hold for a few minutes, and then ramp up to 270 °C at a rate of 20 °C per minute, holding for an extended period to elute all compounds of interest. mdpi.com Helium is typically used as the carrier gas at a constant flow rate, for instance, 1 mL/min. mdpi.com
Following separation in the GC column, the eluting compounds, including this compound, enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method, which causes fragmentation of the molecules into characteristic ions. mdpi.com The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity for target analytes like this compound. mdpi.com In SIM mode, the instrument is set to detect specific ions corresponding to the target compound, which for this compound would be its molecular ion (m/z 152) and other characteristic fragment ions.
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound, even in complex samples like sediments, air, and water. epa.govnih.gov For instance, in the analysis of sediment samples, GC-MS has been used to identify and quantify 16 different PAHs, including this compound, with concentrations ranging from 0.1 to 28 µg/kg. nih.gov Similarly, GC-MS is the predominant method for the analysis of PAHs in air samples, offering high selectivity, resolution, and low detection limits. labrulez.com
For quantitative analysis, internal standards, such as deuterated PAHs (e.g., acenaphthene-d10), are often used to correct for variations in sample preparation and instrument response. nih.gov The use of such standards improves the accuracy and precision of the results.
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent Technologies 7890A or similar |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Initial 90°C (hold 5 min), ramp 20°C/min to 270°C (hold 23 min) |
| Mass Spectrometer | Agilent 5975C Network Mass Selective Detector or similar |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range (Full Scan) | 40-500 amu |
| Monitored Ions (SIM) | m/z 152 (molecular ion) and others |
Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS/MS)
Atmospheric Pressure Ionization (API) coupled with tandem mass spectrometry (MS/MS) represents a highly sensitive and selective analytical approach for the detection of this compound. ontosight.ai API techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI), are soft ionization methods that typically result in less fragmentation and a higher abundance of the molecular ion compared to electron ionization. mdpi.com This is particularly advantageous for tandem MS applications. mdpi.com
In an API-MS/MS analysis, ions are generated at atmospheric pressure before being introduced into the mass spectrometer. ontosight.ai For this compound, APCI has been shown to be an effective ionization technique. ub.edu The process involves the ionization of molecules in the gas phase through chemical reactions with reagent ions. ontosight.ai The resulting protonated molecules or molecular ions are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, leading to very low detection limits.
Research has demonstrated the application of in-situ atmospheric pressure ionization tandem mass spectrometry (API-MS) for investigating the gas-phase reactions of this compound with atmospheric oxidants like hydroxyl radicals and ozone. nih.gov In these studies, the reaction products were identified in real-time, showcasing the power of API-MS for mechanistic studies. nih.gov For example, the reaction of this compound with ozone was found to produce a secondary ozonide as a major product, which was observable by API-MS but not by conventional GC-MS. nih.gov
When coupled with gas chromatography (GC-APCI-MS), the technique offers enhanced sensitivity for PAH analysis. researchgate.net However, for some compounds like this compound, the detection limits may not be as low as for other PAHs. researchgate.net Nevertheless, the soft ionization nature of APCI makes it a valuable tool for targeted analysis, especially when dealing with complex matrices where selectivity is paramount. mdpi.com
Table 2: Comparison of Ionization Techniques for this compound Analysis
| Feature | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Energy | High (e.g., 70 eV) | Low (Chemical Reactions) |
| Fragmentation | Extensive | Minimal (Soft Ionization) |
| Molecular Ion Abundance | Can be low | High |
| Primary Application | GC-MS | LC-MS, GC-MS |
| Sensitivity | Good | Very Good to Excellent |
| Selectivity | Good | Excellent (with MS/MS) |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound, particularly within mixtures of other PAHs. separationmethods.comuobaghdad.edu.iq Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a nonpolar stationary phase and a polar mobile phase. anjs.edu.iqrdd.edu.iq
A typical HPLC setup for this compound analysis involves a C18 column (e.g., ODS-C18, 150 x 4.6 mm I.D.) as the stationary phase. anjs.edu.iqrdd.edu.iq The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer solution. anjs.edu.iqrdd.edu.iqresearchgate.net For instance, a mobile phase of 80:20 (v/v) acetonitrile and 0.01M phosphate (B84403) buffer at a pH of 6 has been shown to provide good separation of this compound from other PAHs. anjs.edu.iqrdd.edu.iqresearchgate.net The separation can be optimized by adjusting the mobile phase composition, pH, column temperature, and flow rate. anjs.edu.iqrdd.edu.iqresearchgate.net A flow rate of 1 mL/min and a column temperature of 60°C have been successfully used. anjs.edu.iqrdd.edu.iqresearchgate.net
Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength of 254 nm, where many PAHs exhibit strong absorbance. anjs.edu.iqrdd.edu.iqresearchgate.net The total separation time for a mixture of PAHs including this compound can be achieved in under 10 minutes under optimized conditions. anjs.edu.iqrdd.edu.iqresearchgate.net
HPLC is particularly advantageous when dealing with pairs of PAHs that are difficult to resolve by gas chromatography. epa.gov HPLC can effectively separate all 16 EPA priority pollutant PAHs, including this compound. epa.gov
Table 3: Example HPLC Conditions for this compound Separation
| Parameter | Condition |
| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) |
| Column | ODS-C18 (150 x 4.6 mm I.D.) |
| Mobile Phase | Acetonitrile:0.01M Phosphate Buffer (80:20, v/v) |
| pH | 6 |
| Flow Rate | 1 mL/min |
| Column Temperature | 60 °C |
| Detector | UV Absorbance |
| Wavelength | 254 nm |
| Separation Time | Approximately 7.5 minutes |
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com It is suitable for the determination of this compound in environmental samples. sigmaaldrich.com The principle of GC relies on the partitioning of analytes between a stationary phase within a column and a mobile gas phase.
In the analysis of this compound, a capillary column with a non-polar or semi-polar stationary phase is typically used. The choice of column is critical for achieving the desired separation from other PAHs. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
While GC is a powerful separation technique, it has limitations in resolving certain isomeric PAHs. epa.gov However, when coupled with a selective detector like a flame ionization detector (FID) or a mass spectrometer (MS), it becomes a highly effective tool for this compound analysis. sigmaaldrich.com GC-FID is a robust and widely available technique, while GC-MS provides definitive identification based on the mass spectrum. sigmaaldrich.com
It's important to note that for some applications, especially at low concentrations or in complex matrices, there can be challenges with the recovery of this compound. For example, when sampling ambient air using polyurethane foam (PUF) cartridges, this compound can exhibit significant breakthrough, leading to lower recovery efficiencies. epa.gov
Solid-Phase Extraction (SPE) in Sample Preparation
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to isolate and concentrate this compound and other PAHs from complex matrices like water and soil before chromatographic analysis. mdpi.comobrnutafaza.hr SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts.
The principle of SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. mdpi.com For PAH analysis, C18-modified silica (B1680970) is a commonly used sorbent due to its non-polar nature, which effectively retains the hydrophobic PAH molecules. mdpi.comsigmaaldrich.com
A typical SPE procedure for extracting this compound from a water sample involves the following steps:
Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by deionized water. mdpi.com This activates the sorbent and ensures reproducible retention.
Sample Loading: The water sample, often acidified to a pH below 2, is passed through the conditioned cartridge. sigmaaldrich.com The PAHs, including this compound, are adsorbed onto the C18 sorbent.
Washing: The cartridge is then washed with a weak solvent, such as deionized water, to remove any polar interferences that were not retained. mdpi.com
Elution: Finally, the retained PAHs are eluted from the cartridge using a small volume of a strong, non-polar solvent like acetonitrile or a mixture of acetone (B3395972) and dichloromethane. mdpi.comobrnutafaza.hr
The resulting eluate is a concentrated and cleaned-up solution of the PAHs, which can then be analyzed by HPLC or GC. mdpi.comobrnutafaza.hr The efficiency of the SPE process can be influenced by factors such as the type of sorbent, the pH of the sample, the flow rate, and the choice of elution solvent. The use of automated SPE systems can further improve the reproducibility and efficiency of the extraction process. thermofisher.com
Table 4: General Steps in Solid-Phase Extraction of this compound
| Step | Description | Example Solvents |
| Conditioning | Prepares the sorbent for sample retention. | Methanol, Deionized Water |
| Sample Loading | The sample is passed through the sorbent. | Acidified Water Sample |
| Washing | Removes unretained, interfering compounds. | Deionized Water |
| Elution | Recovers the analytes from the sorbent. | Acetonitrile, Acetone, Dichloromethane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for studying its chemical transformations. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure and electronic environment of the carbon and hydrogen atoms within the molecule.
The ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) shows signals corresponding to the different types of protons in the molecule. spectrabase.com The chemical shifts, coupling patterns, and integration of these signals allow for the assignment of each proton to its specific position in the this compound framework.
¹³C NMR spectroscopy is particularly powerful for probing the carbon skeleton of this compound. nih.gov The chemical shift of each carbon atom is sensitive to its hybridization and the nature of the atoms attached to it. In studies involving stable isotope labeling, such as with [1-¹³C]acenaphthene, ¹³C NMR can be used to trace the fate of specific carbon atoms during chemical or biological transformations. nih.govresearchgate.netresearchgate.net This approach has been valuable in investigating the biodegradation pathways of this compound-related compounds. nih.govresearchgate.netresearchgate.net
For instance, in the study of the biodegradation of [1-¹³C]acenaphthene, ¹³C NMR was used to identify the accumulation of various oxidation products by observing the appearance of new resonances in the spectrum. nih.gov These new signals could be assigned to the carbon atoms in the metabolic products, providing direct evidence for the transformation of the original molecule. nih.gov
Furthermore, NMR studies of the this compound dianion have provided insights into its ion-pair structure and charge distribution. psu.edu By analyzing the changes in ¹H and ¹³C chemical shifts under different conditions (e.g., varying the cation or solvent), researchers can deduce information about the electronic structure of the dianion. psu.edu
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, crystallographic studies have been instrumental in understanding its molecular geometry and packing in the solid state.
Early investigations into the crystal structure of this compound laid the groundwork for more detailed analyses. A preliminary X-ray study by Gordon and Yang reported that this compound crystals possess an orthorhombic system. cdnsciencepub.com Their findings indicated a unit cell containing four molecules and belonging to the space group Pc2ca. cdnsciencepub.com
A more detailed understanding of the crystal structure of this compound was achieved through a neutron diffraction study conducted at a low temperature of 80 K. rsc.orgrsc.org This study revealed that even at this temperature, well below a known phase transition at 130 K, the structure is disordered. rsc.org The analysis determined the space group to be P2₁nm with three symmetry-unrelated molecular sites, designated A, B, and C. rsc.orgrsc.org Notably, site B was found to be fully ordered, while sites A and C exhibited disorder. rsc.orgrsc.org In site A, six different molecular orientations were identified, with the primary fragment having an occupancy of 0.554. rsc.orgrsc.org Site C showed two different orientations, with the major one having an occupancy of 0.708. rsc.orgrsc.org
The unit cell parameters for this compound determined by this neutron diffraction study are presented in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁nm |
| a (Å) | 7.584(6) |
| b (Å) | 7.589(7) |
| c (Å) | 27.851(21) |
It is important to note that many crystallographic studies have focused on derivatives or dimers of this compound. For instance, the cis-dimer of this compound, formed upon UV irradiation, crystallizes in the monoclinic space group P2₁/c. iucr.org Such studies, while not directly on the monomer, provide valuable insights into the reactivity and structural flexibility of the this compound framework.
Emerging Analytical Techniques (e.g., Colorimetric Detection with Gold Nanoparticles)
The development of rapid, sensitive, and selective analytical methods for the detection of polycyclic aromatic hydrocarbons (PAHs) like this compound is an active area of research. Among the emerging techniques, colorimetric methods utilizing gold nanoparticles (AuNPs) have shown significant promise.
A notable example is the development of a colorimetric sensor for the detection of acenaphthene (the hydrogenated form of this compound) and naphthalene (B1677914) using sodium nitrite-functionalized gold nanoparticles. mdpi.comnih.gov This method is based on the principle of localized surface plasmon resonance (LSPR) of AuNPs. mdpi.com The functionalized AuNPs exhibit a characteristic dark-red color in solution. mdpi.com
The detection mechanism involves the interaction of the analyte with the functionalized nanoparticles. When sodium nitrite (B80452) and a phosphate buffer solution are added to the AuNPs solution, the sodium nitrite adsorbs onto the surface of the nanoparticles. mdpi.com In the presence of acenaphthene, covalent bonds are formed between the analyte and the functionalized AuNPs. mdpi.com This interaction induces the aggregation of the nanoparticles, which in turn causes a distinct color change of the solution from dark-red to dark-blue. mdpi.com This color change can be observed with the naked eye and quantified using UV-Vis spectroscopy. mdpi.com
This colorimetric method demonstrates high sensitivity, with a reported limit of detection (LOD) for acenaphthene of 0.046 ppm. mdpi.comnih.gov The technique is also noted for its simplicity, speed, and high recovery rate in real water samples. mdpi.comnih.gov
| Parameter | Value |
|---|---|
| Analyte | Acenaphthene |
| Principle | Colorimetric detection based on aggregation of functionalized AuNPs |
| Functionalizing Agent | Sodium Nitrite |
| Color Change | Dark-Red to Dark-Blue |
| Limit of Detection (LOD) | 0.046 ppm |
| Linear Range | 0.1 - 10 ppm |
The development of such nanoparticle-based sensors represents a significant advancement in the analytical chemistry of this compound and other PAHs, offering potential for portable and on-site environmental monitoring.
Applications and Functional Materials Development Based on Acenaphthylene
Organic Electronics and Optoelectronic Devices
The extended π-electron system and rigid, planar structure of acenaphthylene make it an attractive component for organic electronic materials. rsc.org Its derivatives are increasingly utilized in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The chemistry of this compound has been studied for over a century, but its application in organic electronics is a more recent development. rsc.org
This compound is a fundamental building block for a class of organic semiconductors (OSCs) known as cyclopentannulated PAHs, which are noted for their high electron affinity. rsc.org The incorporation of this compound into larger π-conjugated systems, including both small molecules and polymers, is a key strategy in designing new organic electronic materials. rsc.orgresearchgate.net These materials are valued for properties that are conducive to high-performance electronic devices, such as high charge carrier mobility, significant on/off current ratios, and low threshold voltages. google.com The planar structure of PAHs derived from this compound promotes tight molecular packing, which facilitates strong electronic coupling between adjacent molecules and lowers the reorganization energy required for charge hopping. rsc.org
This compound's molecular structure, which can be described as a 10π-electron naphthalene (B1677914) unit fused with a 2π-electron vinylene bridge, makes it a versatile precursor for a wide range of π-electron functional materials. rsc.org It has been successfully used to construct various π-conjugated materials, including bistriphenylamine fluoranthenes, acenaphthopyrazines, and acenaphthoBODIPYs. acs.org The ability to chemically modify the this compound core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. rsc.org For instance, palladium-catalyzed reactions have been employed to synthesize a series of this compound derivatives by coupling halogenated naphthalenes and anthracenes with alkynes. rsc.org These synthetic methodologies enable the creation of complex molecules for applications in dye-sensitized solar cells and other optoelectronic devices. acs.org
A significant challenge in organic electronics has been the development of stable and efficient n-type (electron-transporting) semiconductors. google.com Fusing the this compound unit with an electron-withdrawing imide group has proven to be a highly effective strategy for creating n-type materials. researchgate.net These this compound-imide (AnI)-fused PAHs possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key characteristic for efficient electron injection and transport. researchgate.netresearchgate.net The incorporation of imide, imine (C=N), and carbonyl (C=O) groups can lower the LUMO energy level significantly, making these compounds promising candidates for n-type semiconductors. researchgate.net For example, a linear acenaphthene-imide-fused pyrazinacene-quinone (AIPQ) was synthesized and found to have a LUMO energy level of -4.12 eV. researchgate.net Novel semiconductor materials derived from this compound imides have been developed for use as n-channel components in organic field-effect transistors. google.com Furthermore, the incorporation of heteroatoms like sulfur and selenium into AnI-containing PAHs can create polycyclic heteroaromatic hydrocarbons (PHAHs) with tunable optoelectronic properties for applications in both organic electronics and bio-imaging. rhhz.net
| Compound Class | Key Structural Feature | Primary Application | Relevant Findings |
| This compound Derivatives | π-conjugated systems | Organic Semiconductors (OSCs) | Building block for materials in OFETs, OPVs, and OLEDs. rsc.orgrsc.org |
| π-Electron Functional Materials | Extended π-conjugation | Optoelectronic Devices | Used to create materials like acenaphthopyrazines and acenaphthoBODIPYs. acs.org |
| This compound-Imide (AnI) Fused PAHs | Electron-deficient imide group | n-type Semiconductors | Low-lying LUMO levels enable efficient electron transport. researchgate.netresearchgate.net |
| Polycyclic Heteroaromatic Hydrocarbons (PHAHs) | Heteroatom (S, Se) incorporation | Organic Electronics, Bio-imaging | Offers tunable optoelectronic and electrochemical properties. rhhz.net |
Pharmaceutical and Medicinal Chemistry Research
The this compound scaffold has also captured the interest of researchers in medicinal chemistry. ontosight.ai Its derivatives are being investigated for a variety of potential therapeutic applications, leveraging the unique structural and chemical properties of this polycyclic aromatic system. ontosight.aiontosight.ai
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including those with potential biological activity. ontosight.ai The introduction of fluorine atoms into organic molecules can significantly alter their chemical properties, such as reactivity, solubility, and biological function. ontosight.ai The compound 5-fluoro-1,2-dihydro-acenaphthylene is a synthetic derivative used as an intermediate for creating other fluorinated compounds for pharmaceutical research. ontosight.ai In one area of research, a catalyst-free protocol was developed for the synthesis of fluorinated spiro[this compound-1,2’- google.comresearchgate.netthiazine]-dione libraries. ias.ac.in These compounds were subsequently evaluated for their antimycobacterial efficacy against the Mycobacterium tuberculosis H37Rv strain. ias.ac.in
Derivatives of acenaphthene (B1664957) have been recognized for their diverse biological properties, including potential antitumor activity. mdpi.com In one study, twelve novel acenaphthene derivatives featuring a thiazole (B1198619) backbone were synthesized and evaluated for their in vitro antitumor effects against six different human solid tumor cell lines. mdpi.comnih.gov The cell lines included non-small cell lung cancer (H460), colon adenocarcinoma (SW480), breast cancer (MDA-MB-468 and SKRB-3), melanoma (A375), and pancreatic cancer (BxPC-3). mdpi.comresearchgate.net Among the synthesized compounds, one derivative, designated as 3c, demonstrated potent cytotoxicity against the SKRB-3 breast cancer cell line, with activity comparable to the positive control, adriamycin. mdpi.com This finding highlights the potential of the acenaphthene scaffold in the development of new anticancer agents. mdpi.com Broader studies on linear tricyclic carboxamides have also identified certain chromophores, such as those found in anthracene (B1667546), as having potential for DNA intercalation and in vivo antitumor activity. ekb.egnih.gov
| Compound/Derivative Class | Research Focus | Key Findings |
| 5-fluoro-1,2-dihydro-acenaphthylene | Intermediate for synthesis | Used to create fluorinated compounds for pharmaceutical research. ontosight.ai |
| Fluorinated spiro-thiazine derivatives | Antimycobacterial activity | Synthesized from this compound and tested against M. tuberculosis. ias.ac.in |
| Acenaphthene-thiazole derivatives | Antitumor activity | Compound 3c showed potent cytotoxicity against the SKRB-3 breast cancer cell line. mdpi.comresearchgate.net |
Fluorescent Sensors
The inherent fluorescence of many polycyclic aromatic hydrocarbons and their derivatives makes them excellent candidates for the development of fluorescent chemosensors. researchgate.net this compound-based structures have been successfully employed to create sensors that can selectively detect specific metal ions and other molecules through changes in their fluorescence emission. researchgate.netmdpi.com These sensors offer advantages such as high sensitivity, low detection limits, and often a rapid response. mdpi.comnih.gov
This compound-based sensors typically consist of the this compound fluorophore unit linked to a specific receptor designed to bind the target analyte. This binding event alters the electronic structure of the fluorophore, leading to a detectable change in the fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity.
For example, a sensor based on an acenaphtoquinoxaline derivative has been developed for the highly selective and sensitive "switch-off" detection of mercury ions (Hg²⁺). acs.org Another study demonstrated the use of 2,2-bis(1H-indol-3-yl)this compound-1(2H)-one for the fluorescent sensing of copper ions (Cu²⁺). nih.gov Similarly, anthracene-based probes, which are structurally related, have been designed for the selective "turn-on" detection of chromium (Cr³⁺) ions in aqueous media. semanticscholar.orgnih.gov
The table below details the performance of several fluorescent sensors based on this compound and related aromatic structures.
| Sensor Based On | Target Analyte | Detection Limit | Response Type |
| Acenaphtoquinoxaline acs.org | Hg²⁺ | 42 ppb | Fluorescence "switch-off" |
| 2,2-bis(2-methyl-1H-indol-3-yl)this compound-1(2H)-one nih.gov | Cu²⁺ | 9.5 x 10⁻⁶ M | Fluorescence Quenching |
| Anthracene-Thiophene Hybrid (ANT-Th) semanticscholar.orgnih.gov | Cr³⁺ | 0.4 µM | Fluorescence "turn-on" |
| Pyrene-Anthracene Hybrid (APSB) acs.org | Fe³⁺ | 1.95 nM | Fluorescence "turn-on" |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and purifying acenaphthylene in laboratory settings?
- Methodological Answer : this compound can be synthesized via catalytic dehydrogenation of acenaphthene using palladium or platinum catalysts at elevated temperatures (200–300°C) . Purification typically involves recrystallization from non-polar solvents (e.g., toluene) or column chromatography with silica gel. Isotope-labeled derivatives (e.g., 13C6 or d8) are prepared by substituting reagents with isotopic analogs and validated via GC-MS .
Q. How can researchers determine the solubility and partition coefficient (log P) of this compound in different solvents?
- Methodological Answer : Solubility is measured using shake-flask methods combined with UV-Vis spectroscopy or HPLC. The octanol-water partition coefficient (log P) is determined by equilibrating this compound between the two phases, followed by quantification via HPLC. Reported log P values range from 4.07 , but discrepancies may arise due to solvent purity or temperature variations.
Q. What spectroscopic techniques are most effective for structural characterization of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, 1H NMR distinguishes aromatic protons in this compound (δ 6.8–7.5 ppm), while isotope-labeled analogs require 13C NMR for confirmation. Infrared (IR) spectroscopy identifies C-H stretching in fused aromatic systems (~3050 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., enthalpy of combustion) for this compound be resolved?
- Methodological Answer : Discrepancies in combustion enthalpy (~3554–3559 kJ/mol ) arise from calibration differences in bomb calorimetry. To standardize results, use certified reference materials (e.g., benzoic acid) and validate via comparative studies. Computational methods (e.g., DFT) can reconcile experimental and theoretical values by accounting for strain energy in the fused naphthalene system .
Q. What strategies are recommended for analyzing this compound in complex environmental matrices (e.g., soot or tar samples)?
- Methodological Answer : Use two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) to separate co-eluting polycyclic aromatic hydrocarbons (PAHs). Isotope dilution with 13C-labeled this compound improves quantification accuracy. For flame-sourced samples, i2PEPICO (imaging photoelectron photoion coincidence) provides isomer-specific identification .
Q. How can computational models address gaps in this compound’s toxicological profile?
- Methodological Answer : Molecular docking and QSAR (quantitative structure-activity relationship) models predict binding affinities to cytochrome P450 enzymes or aryl hydrocarbon receptors. These models must integrate experimental data (e.g., subchronic toxicity in mice ) to validate endpoints like hepatotoxicity. Lack of inhalation toxicity data necessitates in silico extrapolation from analogous PAHs.
Q. What experimental designs are optimal for studying this compound’s aromaticity changes during hydrogenation?
- Methodological Answer : Monitor hydrogenation kinetics using pressurized reactors with Pd/C catalysts and in situ FTIR to track C=C bond reduction. Compare experimental enthalpies with computational values (e.g., Hückel’s rule deviations ). Isotopic tracing (d8-acenaphthylene) clarifies hydrogenation pathways via MS fragmentation patterns .
Data Validation and Contradiction Analysis
Q. How should researchers validate this compound concentration data in environmental samples with high PAH interference?
- Methodological Answer : Implement matrix-matched calibration using certified reference materials (e.g., NIST SRM 1597a). For GC-MS data, use selective ion monitoring (SIM) for this compound’s molecular ion (m/z 152) and confirm with isotopic ratios (e.g., 13C6 vs. d8). Cross-validate with LC-fluorescence detection to minimize false positives .
Q. What statistical approaches mitigate variability in this compound toxicity studies (e.g., conflicting organ-specific effects)?
- Methodological Answer : Apply meta-analysis to aggregate data from subchronic rodent studies . Use ANOVA to assess dose-response trends and hierarchical modeling to account for interspecies variability. Toxicity thresholds should be derived using benchmark dose (BMD) software, given the lack of EPA reference values .
Methodological Resources
- Thermodynamic Data : NIST Chemistry WebBook provides validated values for heat capacity, enthalpy, and entropy .
- Isotope-Labeled Standards : Chem Service offers d8-acenaphthylene solutions for tracer studies .
- Analytical Protocols : ASTM D7363-13 outlines PAH quantification in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
